molecular formula C14H14N2O2 B14790445 N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B14790445
M. Wt: 242.27 g/mol
InChI Key: RTIAQNPAVACRHE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that features a pyridine ring, a benzodioxin ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can be achieved through several methods. One common approach involves the reaction of 3-pyridinemethanol with 2,3-dihydro-1,4-benzodioxin-6-amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
  • N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
  • N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-5-amine

Uniqueness

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the benzodioxin ring in the molecule influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C14H14N2O2/c1-2-11(9-15-5-1)10-16-12-3-4-13-14(8-12)18-7-6-17-13/h1-5,8-9,16H,6-7,10H2

InChI Key

RTIAQNPAVACRHE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CN=CC=C3

Origin of Product

United States

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